Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS: 112257-12-2) is a piperazine derivative featuring a tert-butyl carbamate protective group and a 2-bromoacetyl substituent. The bromoacetyl group serves as a reactive handle for further functionalization, making this compound a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development. Its structure combines the steric protection of the tert-butyl group with the electrophilic reactivity of the bromine atom, enabling nucleophilic substitution reactions to introduce diverse functionalities .
Properties
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJTTZCBJLCUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578677 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-12-2 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Systems
Optimal solvents balance nucleophilicity and solubility:
Temperature and Time
Base Selection
-
Triethylamine : Standard for small-scale synthesis (yield: 80–85%).
-
1,1,3,3-Tetramethylguanidine : Enhances yields to 90–95% by reducing steric hindrance.
Industrial-Scale Production Strategies
Scaling up requires addressing solvent recovery, waste management, and cost:
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Base | Triethylamine | Potassium carbonate |
| Temperature | 0°C → 25°C | 80–90°C (reflux) |
| Reaction Time | 6 hours | 1.5 hours |
| Yield | 80–95% | 75–85% |
| Purification | Column chromatography | Crystallization |
Key Adjustments for Scale-Up :
-
Solvent Switch : Replacing DCM with toluene reduces costs and improves safety.
-
Base Substitution : Potassium carbonate replaces volatile amines, simplifying neutralization.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Peaks at δ 3.85 (s, 2H, CH₂Br) and δ 1.45 (s, 9H, tert-butyl) confirm structure.
-
IR : Stretching frequencies at 1,690 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-Br) validate functional groups.
Challenges and Mitigation Strategies
Hydrolysis of the Bromoacetyl Group
Byproduct Formation
-
Di-Substitution : Excess 2-bromoacetyl bromide leads to bis-acylated byproducts.
-
Mitigation : Slow addition of acylating agent and stoichiometric base use.
Recent Advances in Synthesis
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Reactivity and Functional Group Variations
a. Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
- Key Difference : The bromoacetyl group in the target compound is replaced with a diazoacetyl group.
- Synthesis : Prepared directly from the bromoacetyl derivative via substitution, highlighting the latter’s role as a precursor .
- Applications : The diazo group enables intramolecular C–H insertion reactions, useful in cyclopropanation and carbene-mediated transformations.
b. Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate
- Key Difference: A butanoyl linker with a 3-nitrophenoxy substituent replaces the bromoacetyl group.
- Utility : Used in designing kinase inhibitors and urea-based pharmacophores.
c. Tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate
Electronic and Steric Effects
a. Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Electronic Impact : The nitro group is strongly electron-withdrawing, reducing the piperazine ring’s basicity.
- Structural Analysis : Crystallographic studies reveal planar nitro groups and intermolecular interactions stabilizing the lattice .
b. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
c. Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Electronic Effects : The trifluoromethyl group enhances lipophilicity, while the formyl group offers aldehyde-specific reactivity (e.g., Schiff base formation) .
a. Kinase Inhibitors
- Target Compound : The bromoacetyl group allows conjugation with thiol-containing biomolecules, useful in covalent inhibitor design.
- Analogues: Tert-butyl 4-(5-chloro-4-(arylamino)pyrimidinyl)piperazine-1-carboxylate: Used in Bruton’s tyrosine kinase (BTK) inhibitors via sulfonamide linkages . Tert-butyl 4-(3-chloroquinolinyl)piperazine-1-carboxylate: Serves as a scaffold for efflux pump inhibitors in antibacterial therapies .
b. Corrosion Inhibition
- Tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate : Demonstrates >90% inhibition efficiency in 1M HCl at 60°C, attributed to adsorption via carbamoyl and aromatic groups .
Biological Activity
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity and interaction with various molecular targets. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H19BrN2O3
- Molecular Weight : 295.19 g/mol
- CAS Number : 112257-12-2
The compound features a piperazine ring substituted with a tert-butyl group and a bromoacetyl moiety, which enhances its reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Covalent Bond Formation : The bromoacetyl group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activities or modulation of receptor functions. This mechanism is crucial for its role as a potential drug candidate targeting various diseases.
- Interaction with Biological Macromolecules : The compound has been shown to interact with enzymes and receptors, which is essential for its application in drug discovery.
Anticancer Properties
Recent studies indicate that this compound has notable anticancer properties:
- Induction of Apoptosis : It has been reported to induce apoptosis in HepG2 liver cancer cells. The compound enhances the expression of pro-apoptotic factors such as cleaved caspase-8, caspase-9, and caspase-3 while reducing anti-apoptotic factors like Bcl-2 and Mcl-1 .
- Inhibition of Cell Migration : The compound also demonstrates the ability to inhibit cell migration in HepG2 cells, which is critical in preventing cancer metastasis.
Enzyme Inhibition
This compound has been employed in research as an enzyme inhibitor:
- Targeting Specific Enzymes : The compound's ability to form covalent bonds allows it to act as an inhibitor for various enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on HepG2 Cells | Induced apoptosis via activation of caspases and modulation of Bcl family proteins. |
| Enzyme Inhibition Research | Demonstrated significant inhibition of target enzymes, suggesting therapeutic potential in metabolic disorders. |
| Pharmacological Applications | Investigated for use in drug development targeting cancer and other diseases due to its unique mechanism of action. |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A widely reported method involves reacting tert-butyl piperazine-1-carboxylate with bromoacetyl bromide under mild conditions. For example, in 1,4-dioxane with potassium carbonate at 110°C, yields of 80–95% are achieved . Key Parameters Table :
| Yield (%) | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| 95 | 1,4-dioxane | 110 | 12 | |
| 80 | 1,4-dioxane | Reflux | 1.5 |
Q. How is this compound characterized?
Characterization involves spectroscopic methods (¹H/¹³C NMR, IR) and mass spectrometry. For instance, ¹H NMR in CDCl₃ shows peaks at δ 3.85 (s, 2H, bromoacetyl CH₂) and δ 1.45 (s, 9H, tert-butyl), while ¹³C NMR confirms the carbonyl (δ 165.4 ppm) and Boc-group (δ 154.4 ppm) . X-ray crystallography further validates molecular geometry, as seen in Hirshfeld surface analyses for related piperazine derivatives .
Q. What are the typical reactions of the bromoacetyl group in this compound?
The bromoacetyl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination to form α,β-unsaturated ketones. For example, reaction with hydrazine yields hydrazide derivatives, useful in medicinal chemistry . Catalyst-free intramolecular C–H insertion reactions at ambient temperatures have also been reported .
Q. How should researchers handle safety concerns with this compound?
Safety data sheets classify it as acutely toxic (oral, Category 4). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store at 2–8°C in airtight containers .
Q. What solvents and conditions optimize its stability during storage?
Stability is maximized in anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals torsional angles and non-covalent interactions. For example, related derivatives adopt linear or L-shaped conformations depending on substituents, stabilized by C–H···O or N–H···O hydrogen bonds . SHELX software is recommended for refinement, leveraging high-resolution data to address disorder or twinning .
Q. What strategies address contradictions in reported reaction yields?
Discrepancies in yields (e.g., 78% vs. 95%) may arise from trace moisture or reagent purity. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, base strength). For instance, replacing K₂CO₃ with Cs₂CO₃ in polar aprotic solvents may enhance nucleophilicity .
Q. How does computational modeling aid in studying its reactivity?
Density Functional Theory (DFT) calculations predict transition states for bromoacetyl substitution. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like Bruton’s tyrosine kinase, guiding SAR studies .
Q. What methodologies assess its biological activity in drug discovery?
In vitro assays (MIC, IC₅₀) against bacterial/fungal strains or cancer cell lines are common. For example, hydrazide derivatives show moderate antifungal activity (MIC = 32–64 µg/mL) via disruption of membrane integrity . Use positive controls (e.g., fluconazole) and validate via dose-response curves.
Q. How can its role as a kinase inhibitor intermediate be validated?
Enzymatic assays (e.g., prolyl-hydroxylase inhibition) confirm target engagement. Radiolabeled analogs (³H/¹⁴C) track biodistribution in ex vivo models. Structural analogs like Izilendustat demonstrate therapeutic potential in hypoxia-related pathologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
